molecular formula C13H18O2 B14645030 1-(2-Hydroxy-4-methylphenyl)hexan-1-one CAS No. 52122-70-0

1-(2-Hydroxy-4-methylphenyl)hexan-1-one

Katalognummer: B14645030
CAS-Nummer: 52122-70-0
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: ASBZSTMPGYPLMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Hydroxy-4-methylphenyl)hexan-1-one is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, along with a hexanone chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4-methylphenyl)hexan-1-one typically involves the reaction of 2-hydroxy-4-methylbenzaldehyde with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts acylation, where the aldehyde reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Hydroxy-4-methylphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxy-4-methylphenyl)hexanoic acid.

    Reduction: Formation of 1-(2-Hydroxy-4-methylphenyl)hexanol.

    Substitution: Formation of halogenated derivatives such as 1-(2-Hydroxy-4-bromomethylphenyl)hexan-1-one.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxy-4-methylphenyl)hexan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, modulating their activity and affecting metabolic pathways. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Hydroxy-4-methoxyphenyl)hexan-1-one: Similar structure but with a methoxy group instead of a methyl group.

    1-(2-Hydroxy-4-chlorophenyl)hexan-1-one: Contains a chlorine atom instead of a methyl group.

    1-(2-Hydroxy-4-ethylphenyl)hexan-1-one: Features an ethyl group in place of the methyl group.

Uniqueness

1-(2-Hydroxy-4-methylphenyl)hexan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

52122-70-0

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

1-(2-hydroxy-4-methylphenyl)hexan-1-one

InChI

InChI=1S/C13H18O2/c1-3-4-5-6-12(14)11-8-7-10(2)9-13(11)15/h7-9,15H,3-6H2,1-2H3

InChI-Schlüssel

ASBZSTMPGYPLMD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)C1=C(C=C(C=C1)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.